Chloro chlorite

CAS No.:

Cat. No.: VC1573709

Molecular Formula: Cl2O2

Molecular Weight: 102.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl2O2 |

|---|---|

| Molecular Weight | 102.9 g/mol |

| IUPAC Name | chloro chlorite |

| Standard InChI | InChI=1S/Cl2O2/c1-4-2-3 |

| Standard InChI Key | JFBJUMZWZDHTIF-UHFFFAOYSA-N |

| SMILES | O=ClOCl |

| Canonical SMILES | O=ClOCl |

Introduction

Chemical Structure and Properties

Molecular Structure

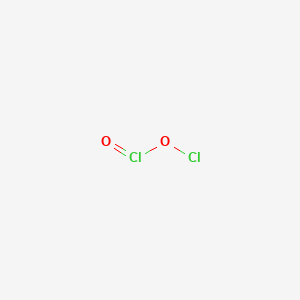

Chloro chlorite has the molecular formula Cl₂O₂ with a molecular weight of 102.90 g/mol . Based on structural analysis, chloro chlorite features a Cl-O-Cl=O arrangement, as indicated by its SMILES notation "O=ClOCl" . This structure suggests a chlorine atom bonded to an oxygen atom, which is in turn bonded to another chlorine atom that forms a double bond with a second oxygen atom.

Unlike the more stable chlorine dioxide (ClO₂) molecule, which is a paramagnetic radical with an odd number of valence electrons , chloro chlorite possesses a different electronic configuration and bonding arrangement that affects its stability and reactivity.

Physical Properties

The physical properties of chloro chlorite are less extensively documented compared to related compounds such as chlorine dioxide. While chlorine dioxide exists as a yellowish-green gas above 11°C and transitions to a reddish-brown liquid between 11°C and -59°C , the physical state transitions of chloro chlorite under various temperature conditions require further research documentation.

Identification and Classification

Chemical Identifiers

Chloro chlorite is registered with several standard chemical identification systems, providing a framework for its classification and study. These identifiers include:

Nomenclature and Synonyms

The compound is known by several synonyms in chemical literature:

The IUPAC naming convention identifies it as "chloro chlorite," reflecting its chemical composition and structural arrangement.

Relation to Other Chlorine Compounds

Distinction from Chlorite Ion

It is crucial to distinguish chloro chlorite (Cl₂O₂) from the chlorite ion (ClO₂⁻). The chlorite ion is an oxyanion of chlorine in the +3 oxidation state and forms salts with various cations, such as sodium chlorite (NaClO₂) . Sodium chlorite is commercially significant and widely used in water treatment, textile bleaching, and pulp processing .

Comparison with Chlorine Dioxide

Chlorine dioxide (ClO₂) is another related but distinct compound. Unlike chloro chlorite, chlorine dioxide is well-documented as a powerful oxidizing agent and disinfectant . Chlorine dioxide exists as a yellowish-green gas at room temperature and is highly soluble in water without reacting with it . It has applications in water treatment, food processing, and as a bleaching agent .

The following table compares key aspects of chloro chlorite, chlorite ion, and chlorine dioxide:

| Aspect | Chloro Chlorite (Cl₂O₂) | Chlorite Ion (ClO₂⁻) | Chlorine Dioxide (ClO₂) |

|---|---|---|---|

| Molecular Formula | Cl₂O₂ | ClO₂⁻ | ClO₂ |

| Structure | Cl-O-Cl=O | O-Cl-O with negative charge | O=Cl=O with unpaired electron |

| Oxidation State of Cl | Mixed | +3 | +4 |

| Common Forms | Research compound | Salts (e.g., NaClO₂) | Gas or aqueous solution |

| Primary Uses | Research | Water treatment, bleaching | Disinfection, bleaching |

Chemical Reactivity

The reactivity of chloro chlorite can be inferred from its structure and comparison with related compounds. As a dichlorine dioxide, it likely exhibits high oxidizing potential, similar to other chlorine oxides.

Research Applications

Current research applications of chloro chlorite appear limited, likely due to its reactive nature and the greater commercial importance of related compounds like chlorine dioxide and sodium chlorite.

Analytical Detection Methods

Detection and quantification of chloro chlorite would likely employ methods similar to those used for other chlorine oxides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume